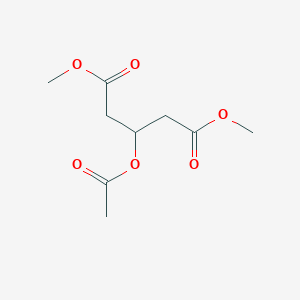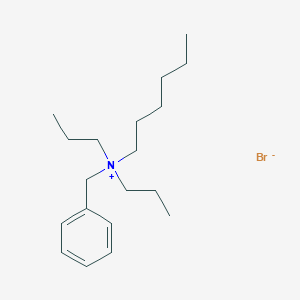
N-Benzyl-N,N-dipropylhexan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N,N-dipropylhexan-1-aminium bromide is a quaternary ammonium compound characterized by a benzyl group, two propyl groups, and a hexyl chain attached to a nitrogen atom, with bromide as the counterion. This compound is known for its surfactant properties and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-dipropylhexan-1-aminium bromide typically involves the quaternization of N,N-dipropylhexan-1-amine with benzyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
- Dissolve N,N-dipropylhexan-1-amine in the chosen solvent.
- Add benzyl bromide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
- Filter and purify the product by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-N,N-dipropylhexan-1-aminium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, chloride, or acetate.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or sodium acetate in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of N-Benzyl-N,N-dipropylhexan-1-aminium chloride or acetate.
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of N-Benzyl-N,N-dipropylhexan-1-amine.
Applications De Recherche Scientifique
N-Benzyl-N,N-dipropylhexan-1-aminium bromide has several applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between aqueous and organic phases.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of detergents and disinfectants.
Mécanisme D'action
The mechanism of action of N-Benzyl-N,N-dipropylhexan-1-aminium bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This property is particularly useful in its application as an antimicrobial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyl-N,N-dimethyldodecan-1-aminium bromide
- N-Benzyl-N,N-dimethylhexan-1-aminium chloride
- N-Benzyl-N,N-dipropylbutan-1-aminium bromide
Uniqueness
N-Benzyl-N,N-dipropylhexan-1-aminium bromide is unique due to its specific combination of alkyl chains and benzyl group, which confer distinct surfactant properties and reactivity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Propriétés
Numéro CAS |
90105-62-7 |
|---|---|
Formule moléculaire |
C19H34BrN |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
benzyl-hexyl-dipropylazanium;bromide |
InChI |
InChI=1S/C19H34N.BrH/c1-4-7-8-12-17-20(15-5-2,16-6-3)18-19-13-10-9-11-14-19;/h9-11,13-14H,4-8,12,15-18H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
YDUMOEFLTYRZGF-UHFFFAOYSA-M |
SMILES canonique |
CCCCCC[N+](CCC)(CCC)CC1=CC=CC=C1.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


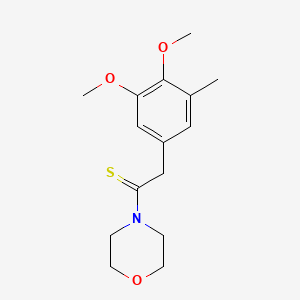
![2,2-Dimethyl-1-[(propan-2-yl)phosphanyl]propan-1-imine](/img/structure/B14375747.png)
![Acetic acid;[4-(1,2-dihydroxyethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B14375749.png)
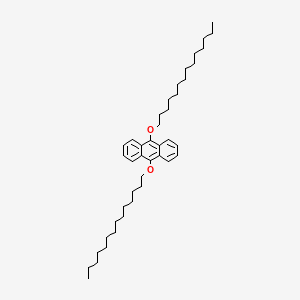
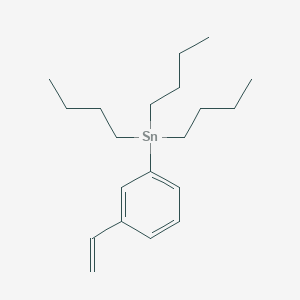
![N-[3-(3-Chloropropyl)-1-methyl-1H-indol-2-yl]-2-methoxybenzamide](/img/structure/B14375756.png)

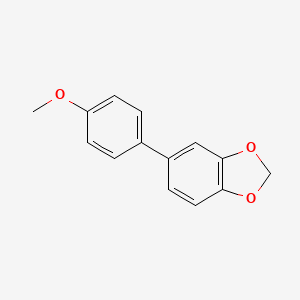
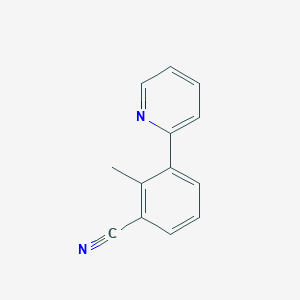
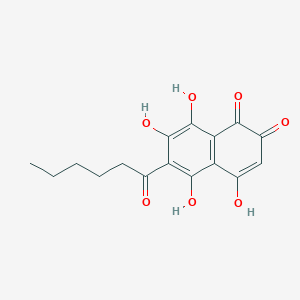
![6-Methyl-3-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14375786.png)
![Ethyl 2-{[hexyl(phenyl)amino]methyl}benzoate](/img/structure/B14375797.png)
![{[5-(Methanesulfonyl)pentyl]oxy}benzene](/img/structure/B14375798.png)
